molecular formula C26H28N4O3 B11438551 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11438551
M. Wt: 444.5 g/mol
InChI Key: PPTOUGXWTDSVCV-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group, an oxopyrazolo ring, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions. This is followed by the introduction of the butoxyphenyl group via nucleophilic substitution reactions. The final step involves the acylation of the pyrazolo[1,5-a]pyrazine derivative with 2,3-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may possess different physical and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
  • 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide lies in its butoxyphenyl group, which imparts distinct electronic and steric properties compared to its methoxy and ethoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-4-5-15-33-21-11-9-20(10-12-21)23-16-24-26(32)29(13-14-30(24)28-23)17-25(31)27-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31)

InChI Key

PPTOUGXWTDSVCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C

Origin of Product

United States

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